methyl (2Z)-3-benzyl-2-[(3-chloro-4-fluorophenyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate
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Overview
Description
- This compound belongs to the thiazine family and features a complex structure with multiple functional groups.
- Thiazines are heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom.
- Our compound contains a benzyl group, a chloro-fluoro phenyl group, and an imino group.
- It is synthesized through a reaction involving 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions .
- Thiazoles have found applications in various fields, including medicine and industry.
Preparation Methods
- The synthetic route involves refluxing 3-chloro-2-methylphenylthiourea and 4-fluorophenacylbromide in ethanol solvent without a catalyst.
- The absence of a catalyst simplifies the process and makes it environmentally friendly.
Chemical Reactions Analysis
- This compound can undergo various reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify the functional groups.
Substitution: The benzyl group or other substituents can be replaced.
- Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., NaOH).
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
Antibacterial Activity: In vitro studies show antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum .
Drug Development: Thiazines have inspired drug development (e.g., Sulfathiazole, Abafungin, and antiretrovirals).
HIV Treatment: Thiazole-based drugs improve HIV treatment efficacy .
Antimicrobial Agents: Nitazoxanide, a marketed antimicrobial drug, is effective against H.
Mechanism of Action
- The exact mechanism remains to be fully elucidated.
- Molecular targets and pathways involve interactions with cellular components.
- Further research is needed to understand its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: .
Methyl (2Z)-3-[(4-chloro-2-fluorophenyl)amino]-2-phenylbut-2-enoate: .
Methyl (2Z)-3-[(4-fluorophenyl)sulfonyl]-2-propenoate: .
Methyl (2E)-[(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-5-ylidene]ethanoate: .
Properties
Molecular Formula |
C19H14ClFN2O3S |
---|---|
Molecular Weight |
404.8 g/mol |
IUPAC Name |
methyl 3-benzyl-2-(3-chloro-4-fluorophenyl)imino-4-oxo-1,3-thiazine-6-carboxylate |
InChI |
InChI=1S/C19H14ClFN2O3S/c1-26-18(25)16-10-17(24)23(11-12-5-3-2-4-6-12)19(27-16)22-13-7-8-15(21)14(20)9-13/h2-10H,11H2,1H3 |
InChI Key |
GTOGKFCLYMIUIV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)N(C(=NC2=CC(=C(C=C2)F)Cl)S1)CC3=CC=CC=C3 |
Origin of Product |
United States |
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